6Z-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene

Description

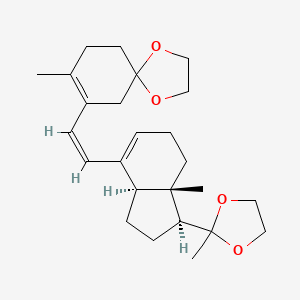

6Z-9,10-Seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene is a synthetic seco-steroid derivative characterized by a ruptured B-ring (9,10-seco configuration) and three conjugated double bonds at positions 5(10), 6, and 7. The "6Z" designation specifies the cis configuration of the double bond at C6–C8. The ethylenedioxy (-OCH₂CH₂O-) moieties at C3 and C20 distinguish it from natural seco-steroids, which typically feature hydroxyl groups at these positions. These substituents likely enhance metabolic stability and alter solubility compared to hydroxylated analogs .

The compound shares structural homology with previtamin D₃ derivatives, which also possess the 9,10-seco-triene backbone.

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

7-[(Z)-2-[(1S,3aR,7aS)-7a-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-8-methyl-1,4-dioxaspiro[4.5]dec-7-ene |

InChI |

InChI=1S/C25H36O4/c1-18-10-12-25(28-15-16-29-25)17-20(18)7-6-19-5-4-11-23(2)21(19)8-9-22(23)24(3)26-13-14-27-24/h5-7,21-22H,4,8-17H2,1-3H3/b7-6-/t21-,22-,23-/m0/s1 |

InChI Key |

QRVCSQLIXYIZPG-FUJSLGLGSA-N |

Isomeric SMILES |

CC1=C(CC2(CC1)OCCO2)/C=C\C3=CCC[C@]4([C@H]3CC[C@@H]4C5(OCCO5)C)C |

Canonical SMILES |

CC1=C(CC2(CC1)OCCO2)C=CC3=CCCC4(C3CCC4C5(OCCO5)C)C |

Origin of Product |

United States |

Biological Activity

6Z-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene, with the CAS number 99958-08-4, is a steroid compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes two ethylenedioxy groups attached to a steroid backbone. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C25H36O4 |

| Molecular Weight | 400.55 g/mol |

| SMILES | CC1=C(CC2(CC1)OCCO2)\C=C/C3=CCC[C@@]4(C)[C@H]3CC[C@@H]4C5(C)OCCO5 |

| InChI | InChI=1S/C25H36O4/c1-18-10-12-25(28-15-16-29-25)17-20(18)7-6-19-5-4-11-23(2)21(19)8-9-22(23)24(3)26-13-14-27-24/h5-7,21-22H,4,8-17H2,1-3H3/b7-6-/t21-,22-,23-/m0/s1 |

The biological activity of this compound is primarily attributed to its interaction with steroid receptors and enzymes involved in steroid metabolism. Research indicates that compounds with similar structures can modulate hormonal pathways and exhibit anti-inflammatory properties.

Case Studies and Research Findings

- Hormonal Modulation : A study demonstrated that compounds structurally related to 6Z-9,10-seco steroids can influence estrogen receptor activity. This modulation may have implications for hormone-related conditions such as breast cancer .

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

- Photochemical Properties : The compound can be synthesized through photochemical methods involving ultraviolet light. This process not only enhances yield but also suggests that the compound may have photoprotective properties against UV radiation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related steroid compounds is useful:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds:

Previtamin D₃ (6Z-9,10-Secocholesta-5(10),6,8-trien-3β-ol)

- Structure : Natural precursor to vitamin D₃, with hydroxyl groups at C3 and a 6Z-configured triene system.

- Key Differences : Lacks ethylenedioxy groups; C3 and C20 are hydroxylated instead.

- Properties : Thermally rearranges to vitamin D₃ via [1,7]-sigmatropic shift .

6E-3β,17α-Dihydroxy-9,10-secopregna-5(10),6,8-trien-20-one (5a-T)

- Structure : Synthetic seco-pregnane with a 6E triene configuration and hydroxyl groups at C3 and C15.

- Key Differences : Trans (6E) double bond alters spatial conformation; keto group at C20 instead of ethylenedioxy .

HBI Trienes (Highly Branched Isoprenoid Alkenes) Structure: Non-steroidal isoprenoids with triene moieties (e.g., di-unsaturated HBIs). Key Differences: Lack steroid backbone; derived from diatoms and algae. Used as biomarkers in geological studies .

Table 1: Structural and Physicochemical Comparison

*Estimated based on pregnane backbone (C21) + 2 ethylenedioxy groups (C4H8O4).

Preparation Methods

Starting Materials and Solvent

- Starting steroid: 9alpha,10beta-3,20-bis(ethylenedioxy)-pregna-5,7-diene.

- Solvent: Methyl acetate (approximately 4 liters per 40 grams of steroid).

Irradiation Conditions

- Light source: Initially a 1500-watt medium pressure mercury lamp (e.g., Philips HOV type).

- Filter: Absorbs wavelengths below 260 nanometers to prevent high-energy UV damage.

- Atmosphere: Nitrogen to exclude oxygen and avoid oxidation.

- Cooling: To maintain reaction temperature and prevent thermal decomposition.

- Irradiation duration: Approximately 1.3 hours for initial conversion.

Reaction Monitoring and Analysis

- After initial irradiation, the solution is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the composition of the mixture.

- Typical results show:

- 49.5% unreacted starting material.

- 33.9% 6Z-9,10-seco-3,20-bis(ethylenedioxy)-pregna-5(10),6,8-triene (target compound).

- Minor amounts of 6E isomer and residual starting material.

Secondary Irradiation

- The mercury lamp is replaced by an indium lamp (e.g., Philips HOV 32; 2000 watts).

- A filter absorbing wavelengths below 300 nanometers is used.

- Further irradiation for about 2.2 hours.

- Post-irradiation HPLC analysis typically shows:

- 59.9% unreacted starting material.

- 4.7% target 6Z-seco compound.

- 31.0% of the 9beta,10alpha-3,20-bis(ethylenedioxy)-pregna-5,7-diene (a related diene steroid).

Yield

- The yield of the desired 6Z-seco compound based on consumed starting material is approximately 77.3%.

Summary of Photochemical Preparation Data

| Parameter | Value/Condition |

|---|---|

| Starting material | 9alpha,10beta-3,20-bis(ethylenedioxy)-pregna-5,7-diene |

| Solvent | Methyl acetate |

| Initial lamp | 1500 W medium pressure mercury lamp |

| Initial irradiation wavelength | >260 nm (filter applied) |

| Initial irradiation time | 1.3 hours |

| Atmosphere | Nitrogen (inert) |

| Cooling | Applied |

| Secondary lamp | 2000 W indium lamp |

| Secondary irradiation wavelength | >300 nm (filter applied) |

| Secondary irradiation time | 2.2 hours |

| Yield of 6Z-seco compound | 77.3% (based on consumed starting material) |

Additional Notes on Preparation

- Protection of functional groups: Ketone functions in the starting steroid are typically protected by ketalization (forming ethylenedioxy groups) to prevent unwanted side reactions during irradiation.

- Isomer formation: Both 6Z and 6E isomers can form; reaction conditions are optimized to favor the 6Z isomer.

- Purification: Post-reaction mixtures require chromatographic separation to isolate the pure 6Z-seco compound.

- Safety: Irradiation is conducted under controlled conditions with appropriate shielding and ventilation to handle ultraviolet light and volatile solvents safely.

Research Findings and Literature Support

- The method described is supported by multiple patent disclosures (e.g., CA2090264C, EP0558119A2) detailing the photochemical preparation of 9beta,10alpha-5,7-diene steroids and related seco-steroids, including 6Z-9,10-seco-3,20-bis(ethylenedioxy)-pregna-5(10),6,8-triene.

- These patents emphasize the importance of wavelength filtering, inert atmosphere, and ketal protection for optimal yields.

- Analytical techniques such as HPLC are critical for monitoring reaction progress and purity.

- The compound is also referenced in research contexts as a standard or intermediate in steroid synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6Z-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene, and what challenges arise during its purification?

- Methodological Answer : Synthesis typically involves selective oxidation and ring-opening (seco) reactions of steroidal precursors, followed by ethylenedioxy protection at C3 and C20. A critical challenge is controlling the stereochemistry of the triene system (5(10),6,8 positions) and avoiding over-oxidation. Purification requires preparative HPLC with reverse-phase columns (C18) due to the compound’s high molecular weight (~400 Da) and low volatility . Contamination by diastereomers or degradation products can be minimized using gradient elution (e.g., acetonitrile/water) coupled with UV detection at 240–260 nm .

Q. How can researchers confirm the structural integrity of this compound, given its complex stereochemistry?

- Methodological Answer : Multi-dimensional NMR (¹H, ¹³C, COSY, HSQC, and NOESY) is essential to resolve overlapping signals and assign stereochemistry. For example, NOESY correlations between H-19 (angular methyl) and H-6/H-8 protons can confirm the Z-configuration at C6-C8. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular formula (e.g., C25H34O4 requires [M+H]+ at 399.2535). X-ray crystallography may be used if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Although direct toxicity data for this compound are limited, analogous steroidal derivatives show acute oral toxicity (H302) and irritancy. Use fume hoods, nitrile gloves, and chemical goggles to avoid inhalation or dermal exposure. In case of spills, employ absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization . Store at -20°C under inert gas (argon) to minimize oxidation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

- Methodological Answer : Stability studies using accelerated thermal stress (40–60°C) and pH variations (2–10) reveal that the ethylenedioxy groups are susceptible to acidic hydrolysis, regenerating the parent ketones. LC-MS/MS analysis identifies major degradation products, including 3,20-diketopregnane derivatives and seco-steroid fragments. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or receptor-binding assays often stem from impurities or solvent effects. Validate purity via qNMR (>95%) and replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) with standardized DMSO concentrations (<0.1%). Use orthogonal binding assays (e.g., SPR and ITC) to confirm target interactions .

Q. How can the environmental fate of this compound be modeled, given its structural complexity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict log Kow (partition coefficient) and biodegradation potential. Experimental validation includes OECD 301D ready biodegradability tests and HPLC-MS monitoring of aqueous photolysis products. The compound’s high log P (~4.4) suggests bioaccumulation risks, requiring ecotoxicological assays with Daphnia magna .

Q. What advanced computational methods are suitable for studying its conformational dynamics and ligand-receptor interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) can model the flexible triene system’s conformational changes. Docking studies (AutoDock Vina) paired with free-energy perturbation (FEP) calculations predict binding affinities to nuclear receptors (e.g., glucocorticoid receptor). Validate predictions with mutagenesis and cryo-EM data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.